Ampicillin

Antimicrobial Susceptibility Testing Bactericidal Kinetics Gram-Negative Rods

Ampicillin's well-characterized MIC profile against non-β-lactamase-producing Enterobacteriaceae makes it the definitive aminopenicillin for AST quality control panels. Its documented slower bactericidal kinetics vs. amoxicillin provide a critical comparator for β-lactam binding studies. With established degradation following pseudo-first-order kinetics, it serves as a reliable model substrate for β-lactamase inhibitor screening. The low oral bioavailability (62±17%) positions it as the essential baseline for prodrug evaluation. Available as sodium salt (CAS 69-52-3) and trihydrate (CAS 7177-48-2). Select for reproducible, evidence-driven research outcomes.

Molecular Formula C16H19N3O4S
Molecular Weight 349.4 g/mol
CAS No. 69-52-3; 69-53-4; 7177-48-2
Cat. No. B15561395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpicillin
CAS69-52-3; 69-53-4; 7177-48-2
Molecular FormulaC16H19N3O4S
Molecular Weight349.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1
InChIKeyAVKUERGKIZMTKX-NJBDSQKTSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER, DIMETHYL SULFOXIDE;  DECOMP @ 199-202 °C;  SPECIFIC ROTATION: +287.9 DEG @ 23 °C/D (WATER) /ANHYDROUS FORM/
CRYSTALS FROM WATER;  SPARINGLY SOL IN WATER @ ROOM TEMPERATURE;  DECOMP @ 202 °C;  SPECIFIC ROTATION: +281 DEG @ 21 °C/D (WATER) /MONOHYDRATE/
1 Gm dissolves in about 90 ml of water, 20 ml of methanol, 250 ml of absolute ethanol, 13 ml of dimethylacetamide, and less than 10 ml of dimethylsulfoxide;  practically insoluble in ether, ethyl acetate, petroleum ether, benzene, and chloroform.
In water, 10.1X10+3 mg/l at 21 °C
1.01E+004 mg/L (at 21 °C)

Structure & Identifiers


Interactive Chemical Structure Model





Ampicillin (CAS 69-53-4): Procurement-Ready Technical Baseline for Aminopenicillin Antibiotics


Ampicillin is a semi-synthetic aminopenicillin antibiotic within the β-lactam class [1]. It is characterized by an α-amino substitution on the benzylpenicillin side chain, which confers an extended antibacterial spectrum relative to penicillin G, notably including activity against certain Gram-negative bacilli such as non-β-lactamase-producing strains of Escherichia coli, Proteus mirabilis, Salmonella, and Shigella species, as well as enhanced activity against enterococci [2]. Ampicillin is commercially available in multiple salt forms (sodium for parenteral administration; trihydrate for oral formulations) and exhibits acid stability allowing for oral dosing, though with variable absorption [3].

Ampicillin: Why Aminopenicillin Class Substitution Introduces Unacceptable Variability in Research and Clinical Outcomes


Direct substitution of ampicillin with in-class aminopenicillins (e.g., amoxicillin, epicillin) or functionally similar β-lactams (e.g., cephalexin, carbenicillin) is not scientifically justified due to quantifiable differences in key performance attributes: (1) divergent oral bioavailability and absorption kinetics [1]; (2) significant variations in in vitro bactericidal rate and mechanism against specific pathogens, with amoxicillin demonstrating faster kill kinetics than ampicillin against E. coli and S. typhi [2]; (3) marked spectrum gaps, particularly against Pseudomonas species where ampicillin is uniformly inactive while carbenicillin retains clinically useful activity [3]; and (4) differential chemical stability in aqueous solution and biological matrices [4]. Procurement decisions must therefore be guided by explicit comparative performance data rather than class-level assumptions of interchangeability.

Ampicillin Comparative Evidence: Quantitative Differentiation Versus Amoxicillin, Carbenicillin, Cephalexin, and Prodrugs


Comparative In Vitro Activity and Kill Kinetics of Ampicillin Versus Amoxicillin Against Enterobacteriaceae

Ampicillin demonstrates similar minimum inhibitory concentrations (MICs) to amoxicillin against non-β-lactamase-producing Enterobacteriaceae; however, a critical differentiation lies in the bactericidal rate. Against E. coli and S. typhi at concentrations near the MIC, ampicillin exhibits a slower rate of kill compared to amoxicillin [1]. Microscopic observation reveals that ampicillin exposure for 1 hour induces filamentous forms that lyse slowly, whereas amoxicillin exposure results in rapid lysis without filamentation [1]. This mechanistic difference has functional consequences in vivo, where ampicillin was significantly less effective than amoxicillin in the majority of experimental mouse infections by both oral and subcutaneous routes [1].

Antimicrobial Susceptibility Testing Bactericidal Kinetics Gram-Negative Rods

Ampicillin Versus Carbenicillin: Spectrum Gap Against Pseudomonas aeruginosa

Ampicillin is intrinsically inactive against Pseudomonas aeruginosa, representing a critical spectrum gap that distinguishes it from extended-spectrum anti-pseudomonal penicillins such as carbenicillin. In a systematic disk diffusion and serial dilution study of 71 P. aeruginosa strains, none of the ampicillin disks tested (including 10-μg, 50-μg, and 75-μg) were useful for discriminating susceptibility in this species [1]. In contrast, carbenicillin demonstrated clinically useful activity against P. aeruginosa, with the 10-μg carbenicillin disk proving as effective as 50-μg and 100-μg disks for discriminating among Enterobacter, Serratia, Pseudomonas, and Proteus species [1]. This differential activity profile has direct clinical relevance: in neonatal infections where Pseudomonas coverage is required, carbenicillin has theoretical and practical advantages over ampicillin as empiric therapy alongside an aminoglycoside [2].

Antibiogram Pseudomonas Infections Gram-Negative Susceptibility

Ampicillin Versus Cephalexin: Differential Activity Against Klebsiella and Enterobacter Species

Ampicillin exhibits markedly inferior activity compared to first-generation cephalosporins such as cephalexin against certain clinically significant Enterobacteriaceae, notably Klebsiella species. In a study of 329 strains of Klebsielleae, cephalosporins (including cephalexin) at 20 μg/mL or less inhibited 90% of Klebsiella strains, whereas ampicillin inhibited only 17% of Klebsiella strains [1]. A separate evaluation against 338 clinical Enterobacteriaceae isolates confirmed that BL-S640 (a cephalosporin analog) was far more active than ampicillin against Klebsiella and more active than cephalexin against Proteus mirabilis and indole-positive Proteus species [2]. For Enterobacter species, ampicillin inhibited 27% of strains, compared to cephalosporins which inhibited only 15% of Enterobacter strains at 20 μg/mL, indicating that neither class provides adequate coverage for this genus [1].

Enterobacteriaceae Susceptibility Cephalosporin Comparison Antimicrobial Spectrum

Oral Bioavailability: Ampicillin Prodrugs (Bacampicillin and Pivampicillin) Versus Parent Ampicillin

Ampicillin exhibits suboptimal oral bioavailability, limiting its utility in oral dosing regimens for systemic infections. In a crossover pharmacokinetic study in healthy fasting male subjects, the bioavailability of oral ampicillin tablets was 62 ± 17%, whereas the ester prodrugs bacampicillin and pivampicillin achieved significantly higher bioavailability of 86 ± 11% and 92 ± 18%, respectively [1]. This translates to an increase in systemic exposure of approximately 24-30 percentage points relative to parent ampicillin. The absorption rate was also highest for bacampicillin (0.89 ± 0.39% of dose absorbed per minute), compared to pivampicillin (0.64 ± 0.19) and ampicillin (0.58 ± 0.16), with bacampicillin demonstrating the shortest lag time for absorption onset (7.0 ± 0.9 min) [1]. In veterinary models (chickens and turkeys), oral ampicillin bioavailability was even lower at 25.9% and 19.1%, respectively, while bacampicillin achieved 44.6% and 44.2% bioavailability [2].

Pharmacokinetics Prodrug Development Oral Bioavailability

Chemical Stability in Aqueous Solution and Biological Matrices: Ampicillin Versus Amoxicillin and Cephalexin

Ampicillin exhibits intermediate chemical stability among β-lactam antibiotics, with quantifiable differences relative to both amoxicillin and cephalexin that affect handling protocols in laboratory and pharmaceutical settings. In a comparative study of four infusion solutions at temperatures of 4°C, 25°C, and 37°C, the stability ranking was: sulbactam > ampicillin > amoxicillin > clavulanic acid [1]. In human plasma stability studies, ampicillin demonstrated degradation exceeding 10% at 20°C after 15 hours, at 2°C after 2.7 days, and at -20°C after 11 days. Under identical conditions, cephalexin exhibited marginally greater stability, with degradation exceeding 10% after 14 hours (20°C), 3.4 days (2°C), and 19 days (-20°C) [2]. Extrapolation using the Arrhenius equation predicted 52 days of stability for ampicillin at -40°C, compared to 151 days for cephalexin [2].

Drug Stability Bioanalytical Method Validation Pharmaceutical Formulation

Susceptibility of Streptococcus pneumoniae: Ampicillin Versus Penicillin G and Amoxicillin in Penicillin-Resistant Strains

Against penicillin-resistant Streptococcus pneumoniae, ampicillin exhibits a distinct MIC profile compared to penicillin G and amoxicillin. In a study of 189 pneumococcal isolates evaluated by agar dilution and E-test, the MIC₉₀ values (mg/L) for penicillin-susceptible, -intermediate, and -resistant strains were as follows: For penicillin G: 0.03, 1.0, and 4.0. For ampicillin: 0.06, 4.0, and 4.0. For amoxicillin: 0.03, 1.0, and 2.0 [1]. Notably, ampicillin demonstrated a 4-fold higher MIC₉₀ (4.0 mg/L) than penicillin G (1.0 mg/L) against penicillin-intermediate strains, and a 2-fold higher MIC₉₀ (4.0 mg/L) than amoxicillin (2.0 mg/L) against penicillin-resistant strains [1]. The addition of clavulanate did not influence amoxicillin MICs, indicating that β-lactamase production was not the primary resistance mechanism in this isolate collection [1].

Pneumococcal Susceptibility MIC Determination Antibiotic Resistance

Ampicillin: Defined Application Scenarios Where Comparative Evidence Supports Prioritized Procurement


Antimicrobial Susceptibility Testing (AST) Reference Panels for Gram-Negative Rods (Excluding Pseudomonas)

Given ampicillin's well-characterized MIC profile against non-β-lactamase-producing Enterobacteriaceae and its specific spectrum gap against Pseudomonas aeruginosa [1], ampicillin is appropriately deployed as a representative aminopenicillin in AST quality control panels and antimicrobial surveillance programs targeting E. coli, P. mirabilis, Salmonella, and Shigella species. Its documented slower bactericidal kinetics relative to amoxicillin [2] also make it a useful comparator compound in mechanistic studies examining the relationship between β-lactam binding kinetics and morphological outcomes. However, ampicillin should be explicitly excluded from panels designed for Pseudomonas susceptibility testing or for profiling Klebsiella species where it demonstrates limited activity (17% inhibition) [3].

In Vitro Studies Requiring Controlled β-Lactamase-Mediated Degradation

Ampicillin's intermediate chemical stability profile [4] and its predictable degradation kinetics in biological matrices [5] make it a suitable model substrate for studies of β-lactamase activity and β-lactamase inhibitor screening. The compound degrades to ampicilloic acid diastereomers under enzymatic and non-enzymatic conditions, providing a quantifiable readout for inhibitor efficacy. The established 2:1 ampicillin:sulbactam ratio for in vitro synergy testing [6] provides a standardized reference point for combination studies. However, the rapid degradation of ampicillin in bacterial culture (complete degradation within 2.5-3.0 hours) [7] necessitates careful experimental design to avoid confounding by antibiotic depletion in time-kill and persistence assays.

Oral Pharmacokinetic Studies in Murine and Avian Models of Infection

The low and variable oral bioavailability of ampicillin in humans (62 ± 17%) [8] and in veterinary species (19.1-25.9%) [9] positions this compound as a critical reference standard for evaluating oral absorption enhancement strategies, including prodrug development and formulation optimization. Ampicillin serves as the baseline comparator against which prodrugs such as bacampicillin (86 ± 11% human bioavailability; 44.2-44.6% avian bioavailability) are assessed. The compound's acid stability [10] and documented absorption characteristics—including zero-order release kinetics from oral formulations [8]—provide a reproducible foundation for PK/PD modeling. Researchers should note that food intake significantly reduces ampicillin absorption, a variable that must be controlled in experimental designs.

Chemical Stability Benchmarking for β-Lactam Antibiotic Formulations

Ampicillin occupies a defined position in the stability hierarchy of β-lactam antibiotics (sulbactam > ampicillin > amoxicillin > clavulanic acid) [4], making it a useful benchmark for comparative degradation studies of parenteral formulations and infusion solutions. The compound's degradation follows pseudo-first-order kinetics across the pH range 0.30-10.50 [11], with well-characterized pH-rate profiles that facilitate prediction of shelf-life under various storage conditions. For bioanalytical method validation, the quantified degradation thresholds of ampicillin in human plasma (>10% degradation after 15 h at 20°C, 2.7 days at 2°C, and 11 days at -20°C) [5] provide explicit guidance for sample handling protocols and stability-indicating assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ampicillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.